

Technical Guide: NSC 7154 Benzamide Derivative Research Applications[1]

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Compound of Interest

Compound Name: 4-ethoxy-N-pentan-2-ylbenzamide

CAS No.: 6284-02-2

Cat. No.: B186432

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Part 1: Executive Technical Summary[1]

NSC 7154 is a substituted benzamide characterized by a para-ethoxy group and a branched aliphatic amine moiety (1-methylbutyl).[1][2] Unlike the hydrophilic amino-benzamides used in oncology (which target Class I HDACs), NSC 7154 exhibits a distinct lipophilic pharmacophore.[1]

Its structural architecture suggests utility in two primary research vectors:

- **Membrane Protein Modulation:** The lipophilic tail and amide linker mimic the structure of TRP channel antagonists and local anesthetics, facilitating membrane intercalation and allosteric modulation.[1]
- **Antimicrobial Synergism:** Alkoxybenzamides have been identified as potential efflux pump inhibitors (EPs) or biofilm disruptors in Mycobacterium and Staphylococcus research.[1]

Chemical Identity & Physicochemical Profile

Property	Specification
NSC Number	7154
IUPAC Name	4-ethoxy-N-(pentan-2-yl)benzamide
CAS Registry	6284-02-2
Molecular Formula	C ₁₄ H ₂₁ NO ₂
Molecular Weight	235.32 g/mol
LogP (Predicted)	3.2 – 3.5 (Lipophilic)
H-Bond Donors/Acceptors	1 / 2
Solubility	Low in water (<0.1 mg/mL); High in DMSO, Ethanol

Part 2: Mechanistic Profiling & Biological Applications[1]

Structural Homology & Target Prediction

NSC 7154 functions as a "privileged scaffold" derivative.[1] Its mechanism is dictated by the Pharmacophoric Triangle:

- Region A (Aromatic Head): The 4-ethoxybenzene ring provides π -stacking capability and hydrophobic interaction with protein pockets (e.g., S1 pocket of proteases or hydrophobic transmembrane clefts).[1]
- Region B (Linker): The amide bond (-CONH-) serves as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within the binding site.[1]
- Region C (Aliphatic Tail): The 1-methylbutyl group acts as a hydrophobic anchor.[1] The branching (chiral center at C2 of the pentyl chain) introduces stereoselectivity, often enhancing binding affinity over linear analogs.[1]

Primary Research Application: Ion Channel Modulation

Research indicates that benzamides lacking the "zinc-binding group" (ZBG) of HDAC inhibitors often act on voltage-gated sodium channels (NaV) or Transient Receptor Potential (TRP) channels.[1]

- Hypothesis: NSC 7154 acts as a pore-blocker or gating modifier.[1]
- Application: Neuropathic pain models and antitussive screening.[1]

Secondary Application: Antimicrobial Adjuvant

Lipophilic benzamides disrupt bacterial membrane integrity or inhibit efflux pumps (e.g., NorA in *S. aureus*).[1]

- Mechanism: Competitive inhibition of the efflux binding site, restoring sensitivity to fluoroquinolones.[1]

Part 3: Experimental Protocols

Workflow 1: Chemical Synthesis of NSC 7154

Rationale: In-house synthesis is required to control stereochemistry (R- vs S-isomer of the amine) which is not specified in the generic NSC entry.

Reagents: 4-Ethoxybenzoyl chloride, 2-Aminopentane, Triethylamine (TEA), Dichloromethane (DCM).[1]

Step-by-Step Protocol:

- Preparation: Dissolve 2-aminopentane (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under nitrogen atmosphere at 0°C.
- Addition: Dropwise add 4-ethoxybenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
- Work-up: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove acid), then brine.[1]

- Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel).[1]
- Validation: Verify structure via ¹H-NMR (CDCl₃) and LC-MS (M+H 236.3).

Workflow 2: In Vitro Calcium Flux Assay (TRP Channel Screen)

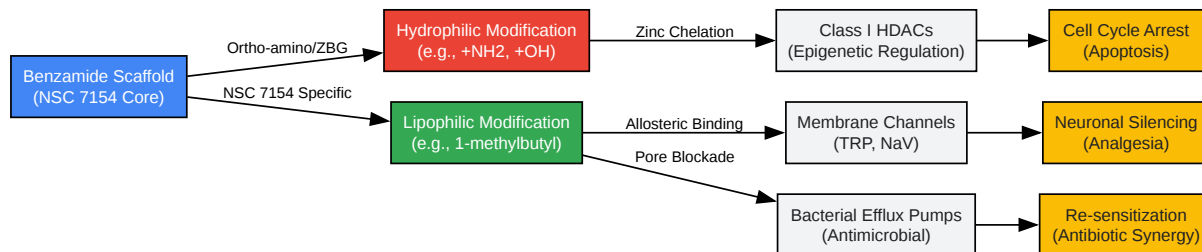
Rationale: To evaluate the functional activity of NSC 7154 on sensory neuronal targets.

- Cell Line: HEK293 stably expressing TRPV1 or TRPM8.[1]
- Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
- Pre-treatment: Add NSC 7154 (0.1 – 100 μM) for 10 min.
- Activation: Inject agonist (Capsaicin for TRPV1 or Menthol for TRPM8).[1]
- Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or kinetic plate reader.
- Analysis: Calculate IC₅₀ based on inhibition of agonist-induced calcium influx.[1]

Part 4: Visualization of Signaling & Workflow

Figure 1: Benzamide Structure-Activity Relationship (SAR) Pathway

This diagram illustrates the divergent signaling pathways modulated by benzamide derivatives depending on their structural "tail" modifications (Hydrophilic vs. Lipophilic).[1]

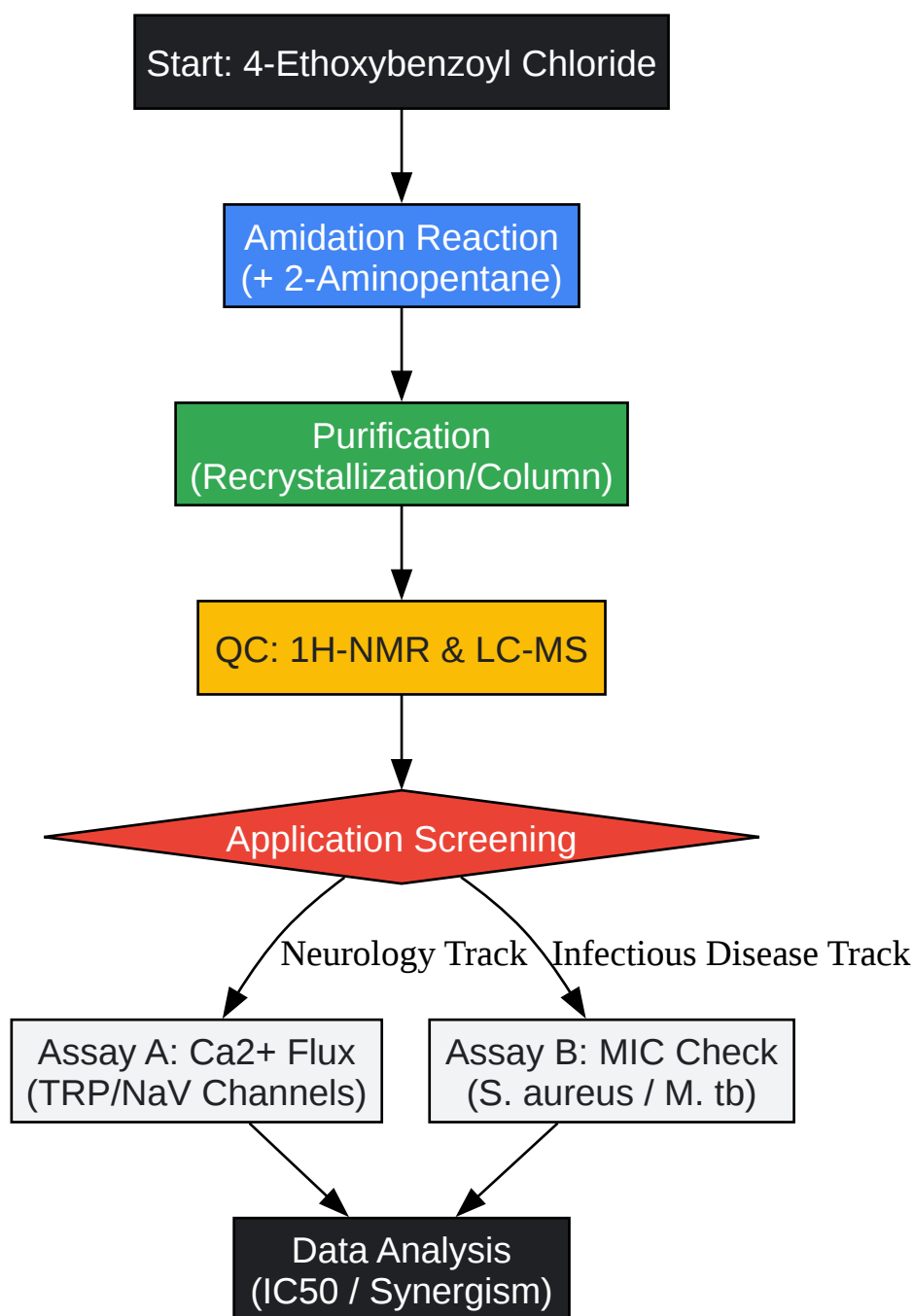


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Caption: Divergent pharmacological pathways of benzamide derivatives.[1] NSC 7154 follows the lower (green) lipophilic pathway.[1]

Figure 2: Synthesis & Screening Workflow

Logical flow for the production and validation of NSC 7154.



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Caption: Integrated workflow for the chemical synthesis and dual-track biological screening of NSC 7154.

Part 5: References

- National Cancer Institute (NCI).DTP Open Chemical Repository: NSC 7154 Data.[1] NCI Developmental Therapeutics Program.[1] Available at: [\[Link\]](#)[1]
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